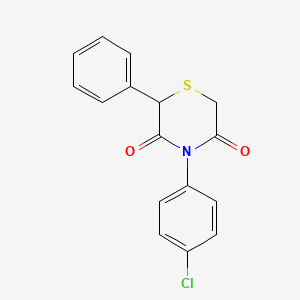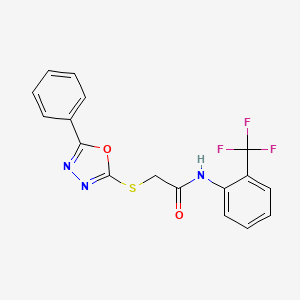
2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is known to have various biological activities and is found in a number of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the phenyl and trifluoromethylphenyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Derivatives of 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been synthesized and investigated for their antibacterial properties. These compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents. The synthesis process involves starting from common intermediates and utilizing reactions with 5-aryl-1,3,4-oxadiazole-2-thione or 1H-benzo[d]imidazole-2-thiols, with structural elucidation conducted through IR, NMR, Mass spectra, and elemental analysis (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Hemolytic Activity
Research has extended into the synthesis of 2-((5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl)thio)-N-[4-(4-morpholinyl)phenyl]acetamides, showing antimicrobial and hemolytic activities. These studies involve converting aryl/aralkyl organic acids into esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, with the compounds being tested against a variety of microbial species. The findings indicate variable activities against selected microbes, with certain compounds showing notable potency (Gul et al., 2017).
NMR Study and Novel Derivative Synthesis
A novel derivative containing the benzimidazole moiety has been synthesized and studied using NMR techniques. This study highlights the structural characteristics of the compound, providing insights into its potential applications in medicinal chemistry (Li Ying-jun, 2012).
Synthesis for Antimicrobial Agents
Further studies involve synthesizing and evaluating derivatives as antimicrobial agents. These efforts aim to enhance antimicrobial properties by introducing fluorine atoms or other substituents into the phenyl ring of the final derivatives, thus improving their efficacy against bacterial and fungal strains (Parikh & Joshi, 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to exhibit promising anticancer activity . They have been screened for in-vitro anti-cancer activities against various cell lines .
Mode of Action
It is known that oxadiazoles, a class of compounds to which this molecule belongs, have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .
Biochemical Pathways
Oxadiazoles have been reported to exhibit a wide range of physiological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxadiazoles have been reported to exhibit a wide range of physiological activities, suggesting that they may have multiple molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-26-16-23-22-15(25-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYXHZFWAJXOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
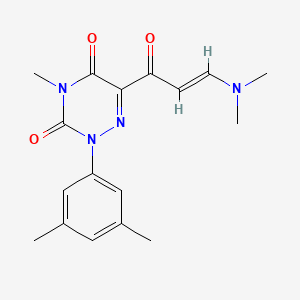
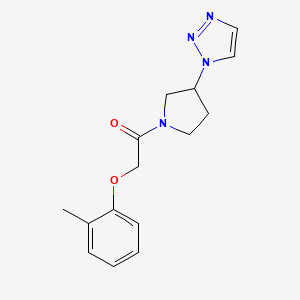
![2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid](/img/structure/B2626915.png)
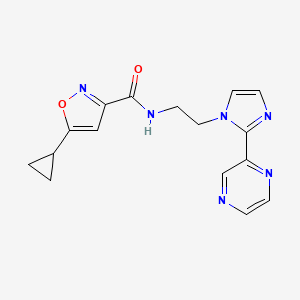
![8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2626918.png)
![5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2626920.png)
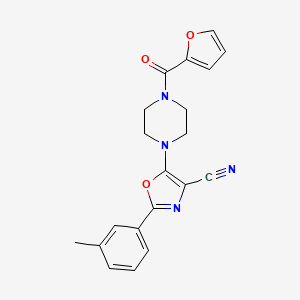
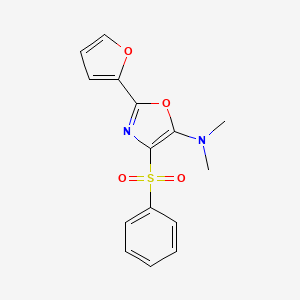
![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2626923.png)
![3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626926.png)
![Methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B2626927.png)
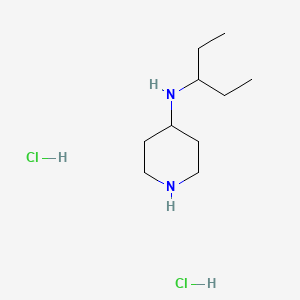
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)
